molecular formula C24H28N2O4S B11312646 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide

Cat. No.: B11312646
M. Wt: 440.6 g/mol
InChI Key: WSSSTLLFNRPHJR-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole ring substituted with a methoxyethyl group, dimethyl groups, and a sulfonyl group attached to a methylphenyl ring. The benzamide moiety further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of both sulfonyl and benzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-16-6-10-20(11-7-16)24(27)25-23-22(18(3)19(4)26(23)14-15-30-5)31(28,29)21-12-8-17(2)9-13-21/h6-13H,14-15H2,1-5H3,(H,25,27)

InChI Key

WSSSTLLFNRPHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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